4-Chloro-6-(naphthalen-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(naphthalen-1-yl)pyrimidine is an organic compound with the molecular formula C14H9ClN2. It is a yellow solid with a melting point of 78 to 82°C and a boiling point of approximately 399.5°C at 760 Torr . This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-Chloro-6-(naphthalen-1-yl)pyrimidine typically involves the reaction of naphthalene derivatives with chlorinated pyrimidines. One common method includes the use of ceric ammonium nitrate (CAN) as a catalyst in a Biginelli-type reaction . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as methanol or ethanol, to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Chloro-6-(naphthalen-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium carbonate, chloroform, and various catalysts like ceric ammonium nitrate . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Chloro-6-(naphthalen-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active compounds, including neuroprotective and anti-inflammatory agents.
Materials Science: The compound is used in the development of new materials with specific optical and electronic properties.
Biological Research: It is studied for its potential antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(naphthalen-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
4-Chloro-6-(naphthalen-1-yl)pyrimidine can be compared with other pyrimidine derivatives, such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine . These compounds share similar structural features but differ in their specific applications and biological activities. For example, pyrrolo[2,3-d]pyrimidine derivatives are known for their anticancer properties, while this compound is more commonly studied for its neuroprotective and anti-inflammatory effects .
Properties
Molecular Formula |
C14H9ClN2 |
---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
4-chloro-6-naphthalen-1-ylpyrimidine |
InChI |
InChI=1S/C14H9ClN2/c15-14-8-13(16-9-17-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H |
InChI Key |
VVROTKMNYYDPFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.